molecular formula C7H14N6 B065181 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine CAS No. 175204-78-1

4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine

Cat. No. B065181
CAS RN: 175204-78-1
M. Wt: 182.23 g/mol
InChI Key: VWXZEKSVHRDVED-UHFFFAOYSA-N
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Description

The compound "4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine" belongs to the class of 1,2,4-triazines, which are of interest due to their wide range of applications in medicinal chemistry and material science. These compounds are known for their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the reaction of various hydrazine compounds with different aldehydes, ketones, or other carbonyl-containing compounds. For instance, derivatives similar to our compound of interest have been synthesized by reactions involving substituted 1,2,4-triazines with hydrazine, under specific conditions to yield a variety of substituted products (Mironovich & Shcherbinin, 2014).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, is characterized by nuclear magnetic resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy. These techniques provide insights into the chemical environment of the triazine ring and its substituents.

Chemical Reactions and Properties

Triazine compounds undergo various chemical reactions, including acylation, alkylation, and nucleophilic substitution, depending on the substituents attached to the triazine core. The reactivity of the amino and hydrazino groups in these compounds plays a significant role in their chemical behavior and subsequent applications (Mironovich & Shcherbinin, 2014).

Scientific Research Applications

Medicinal Chemistry and Biological Significance

Triazine derivatives, including compounds structurally related to 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, have been extensively studied for their broad spectrum of biological activities. These activities range from antibacterial, antifungal, anti-cancer, antiviral, and antimalarial to anti-inflammatory effects. Triazine compounds are considered valuable in the development of future drugs due to their potent pharmacological activities, demonstrating the significance of the triazine nucleus in medicinal chemistry (Verma, Sinha, & Bansal, 2019).

Synthesis and Chemical Reactivity

The reactivity and synthesis of arylmethylidenefuranones with C- and N-nucleophiles highlight the versatility of triazine derivatives in forming a wide range of compounds. This adaptability makes triazines, including the 4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine, critical in the synthesis of various cyclic, acyclic, and heterocyclic compounds, which are valuable in different industrial applications ranging from pharmaceuticals to agriculture (Kamneva, Anis’kova, & Egorova, 2018).

Environmental Applications

Triazine derivatives are also explored for environmental applications, particularly in the capture and conversion of CO2. The covalent triazine frameworks (CTFs) are identified as excellent candidates for CO2 capturing due to their high surface area, structural tunability, and stability. This aligns with the growing need for sustainable and effective materials for gas separation and highlights the potential environmental benefits of utilizing triazine-based compounds (Mukhtar et al., 2020).

Mechanism of Action

Without specific context or application, it’s difficult to define a mechanism of action for this compound. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants involved .

Safety and Hazards

As with any chemical compound, handling “4-(tert-Butyl)-6-hydrazinyl-1,3,5-triazin-2-amine” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in various fields such as materials science, pharmaceuticals, or chemical synthesis, depending on its specific properties and reactivity .

properties

IUPAC Name

4-tert-butyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-7(2,3)4-10-5(8)12-6(11-4)13-9/h9H2,1-3H3,(H3,8,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXZEKSVHRDVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=N1)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381944
Record name 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175204-78-1
Record name 4-(1,1-Dimethylethyl)-6-hydrazinyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-6-hydrazinyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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